molecular formula C8H14N2OS B2548835 N-(prop-2-en-1-yl)morpholine-4-carbothioamide CAS No. 60797-55-9

N-(prop-2-en-1-yl)morpholine-4-carbothioamide

Cat. No. B2548835
CAS RN: 60797-55-9
M. Wt: 186.27
InChI Key: SMVCJRAAOKPLGV-UHFFFAOYSA-N
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Description

N-(Prop-2-en-1-yl)morpholine-4-carbothioamide (NPCA) is a novel small molecule that has been studied for its potential applications in scientific research. NPCA is a unique compound due to its small size and its ability to form a stable complex with other molecules. It has been used in a variety of scientific research applications, and its unique properties make it an attractive option for further exploration.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including N-(prop-2-en-1-yl)morpholine-4-carbothioamide, have demonstrated antiviral potential. For instance:

Antitubercular Activity

Researchers have explored the antitubercular properties of indole derivatives. Notably, N-(prop-2-en-1-yl)morpholine-4-carbothioamide has been investigated for its in vitro activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .

Photocatalysis and Formylation

While not directly related to biological applications, it’s worth mentioning that indole derivatives can participate in visible-light-induced oxidative formylation reactions. These reactions occur under mild conditions and yield formamides .

Second Harmonic Generation (SHG) Efficiency

Certain pyridine-based chalcone derivatives, which incorporate indole moieties, have shown enhanced second harmonic generation (SHG) efficiency . These compounds exhibit promising optical properties .

Biological and Clinical Exploration

Overall, indole derivatives, including N-(prop-2-en-1-yl)morpholine-4-carbothioamide , possess diverse biological activities. Their potential extends beyond the applications mentioned above, and ongoing research continues to explore their therapeutic possibilities .

properties

IUPAC Name

N-prop-2-enylmorpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-2-3-9-8(12)10-4-6-11-7-5-10/h2H,1,3-7H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCJRAAOKPLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805133
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(prop-2-en-1-yl)morpholine-4-carbothioamide

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